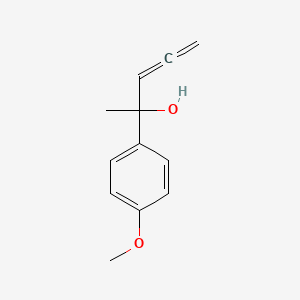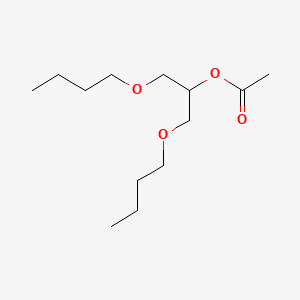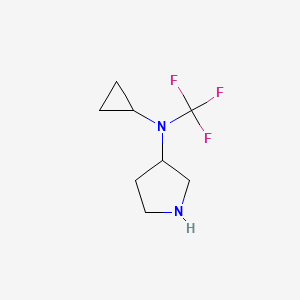![molecular formula C10H18ClNO B13946390 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chloromethyl group and an ethanol moiety attached to a six-membered azaspiro ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the chloromethyl and ethanol groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution of the chloromethyl group can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanol moiety can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
2-(2-(Methyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical modifications. This reactivity, combined with the spirocyclic structure, provides unique opportunities for the development of novel compounds with specific biological or chemical properties.
Propriétés
Formule moléculaire |
C10H18ClNO |
|---|---|
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H18ClNO/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8H2 |
Clé InChI |
GOWQLNQENXWCBF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)CCl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
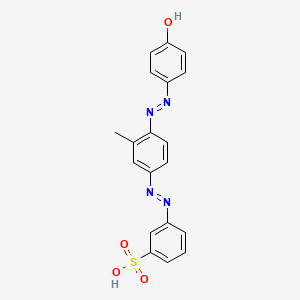
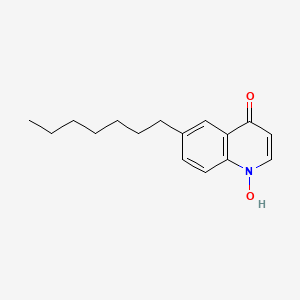
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
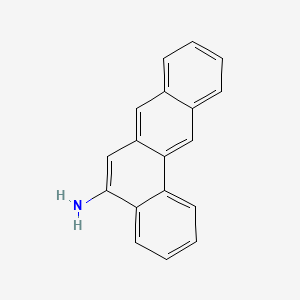
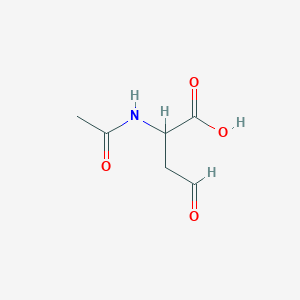
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)

